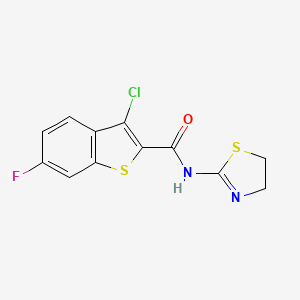

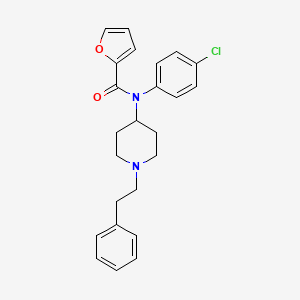

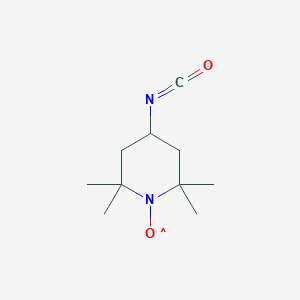

![molecular formula C22H24N6 B10779204 3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)

3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “BK3” refers to Berkelium, a synthetic chemical element with the symbol Bk and atomic number 97. Berkelium is a member of the actinide and transuranium element series. It was discovered in December 1949 at the Lawrence Berkeley National Laboratory in Berkeley, California. Berkelium is a silvery metal that is highly radioactive and has no significant commercial applications outside of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Berkelium is synthesized in minute quantities in high-flux nuclear reactors. The primary isotope, Berkelium-249, is produced by bombarding Curium-244 with alpha particles (helium nuclei). The reaction can be represented as follows:

244Cm+4He→249Bk+3n

This process requires a high neutron flux and takes place over several months. The resulting Berkelium-249 is then chemically separated from the target material and other reaction products using ion-exchange chromatography and solvent extraction techniques .

Industrial Production Methods

Due to its high radioactivity and limited demand, Berkelium is produced only in specialized nuclear research facilities. The Oak Ridge National Laboratory in Tennessee, United States, and the Research Institute of Atomic Reactors in Dimitrovgrad, Russia, are among the few places where Berkelium is synthesized .

Analyse Des Réactions Chimiques

Types of Reactions

Berkelium primarily exists in the +3 and +4 oxidation states and undergoes various chemical reactions, including:

Oxidation: Berkelium can form oxides such as Berkelium(III) oxide (Bk2O3) and Berkelium(IV) oxide (BkO2).

Reduction: Berkelium(IV) compounds can be reduced to Berkelium(III) compounds using reducing agents like hydrogen.

Substitution: Berkelium can form halides, such as Berkelium(III) fluoride (BkF3) and Berkelium(IV) fluoride (BkF4), through reactions with halogens.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogens like fluorine, chlorine, bromine, and iodine.

Major Products Formed

Oxides: Bk2O3, BkO2

Halides: BkF3, BkF4, BkCl3, BkBr3, BkI3

Applications De Recherche Scientifique

Berkelium has no practical applications outside of scientific research. It is primarily used in the synthesis of heavier transuranium elements and superheavy elements. For example, Berkelium-249 has been used in the production of element 117, Tennessine. Additionally, Berkelium’s chemical properties are studied to understand the behavior of actinides and to develop new materials for nuclear science .

Mécanisme D'action

The mechanism by which Berkelium exerts its effects is primarily related to its radioactivity. As a highly radioactive element, Berkelium undergoes alpha decay, emitting alpha particles (helium nuclei) and transforming into lighter elements. This radioactive decay process can cause damage to biological tissues and materials, making it hazardous to handle without proper precautions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Curium (Cm): Another actinide element with similar chemical properties.

Californium (Cf): A transuranium element that is also synthesized in nuclear reactors.

Americium (Am): An actinide element used in smoke detectors and industrial gauges.

Uniqueness of Berkelium

Berkelium is unique due to its position in the actinide series and its specific isotopic properties. The isotope Berkelium-249 has a relatively long half-life of 330 days, making it suitable for use in the synthesis of heavier elements. Additionally, Berkelium’s chemical behavior, such as its ability to form both +3 and +4 oxidation states, distinguishes it from some of its actinide neighbors .

Propriétés

Formule moléculaire |

C22H24N6 |

|---|---|

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

3-(naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H24N6/c23-21-20-19(12-17-6-3-5-16-4-1-2-7-18(16)17)27-28(22(20)26-14-25-21)13-15-8-10-24-11-9-15/h1-7,14-15,24H,8-13H2,(H2,23,25,26) |

Clé InChI |

MMRLNUFECMEMSQ-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1CN2C3=NC=NC(=C3C(=N2)CC4=CC=CC5=CC=CC=C54)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

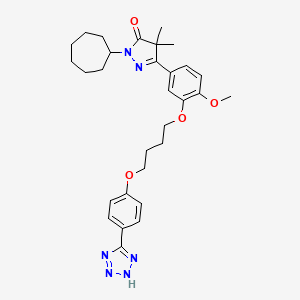

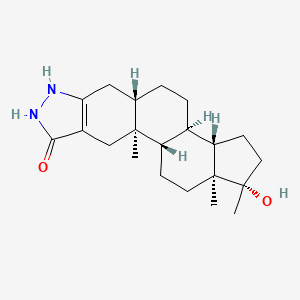

![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)

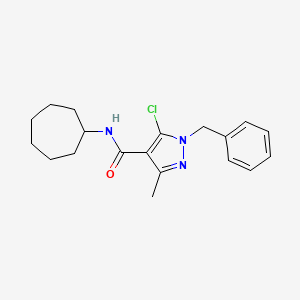

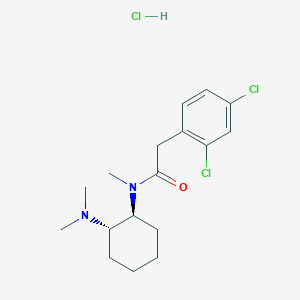

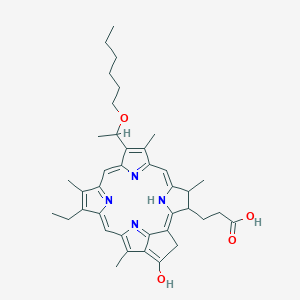

![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)

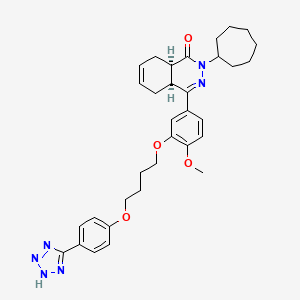

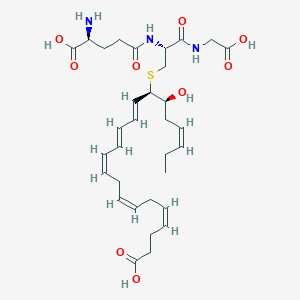

methanone](/img/structure/B10779199.png)